molecular formula C12H15N3O2 B1467368 {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1457368-94-3

{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No. B1467368
CAS RN: 1457368-94-3
M. Wt: 233.27 g/mol
InChI Key: RCMXPVWQEOKDJQ-UHFFFAOYSA-N
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Description

{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol (abbreviated as EPTM) is a compound that was first synthesized in 1998 by a group of researchers at the University of Tokyo. EPTM is a derivative of 4-methoxyphenylmethyl triazole, a compound that has long been studied for its potential medicinal properties. EPTM has been studied extensively in recent years due to its promising pharmacological properties, and its use in medical applications has been explored in numerous laboratory experiments.

Scientific Research Applications

Antiviral Agents

The indole derivatives, which share a similar structural motif to the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . By extension, {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol could be synthesized into derivatives that may serve as potential antiviral agents, especially in the development of new medications targeting RNA and DNA viruses.

Anticancer Research

Compounds with an indole base structure have been utilized in the development of anticancer drugs due to their ability to bind with high affinity to multiple receptors . The triazole ring present in {1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a versatile moiety in medicinal chemistry, often associated with significant biological activity. This suggests potential applications in designing new anticancer agents.

Supramolecular Chemistry

1,2,3-Triazoles, such as the one found in the compound, are absent in nature but have found broad applications in supramolecular chemistry . They can be used to create complex structures with specific functions, which could be useful in the development of new materials or chemical sensors.

Bioconjugation and Chemical Biology

The triazole moiety is often used in bioconjugation techniques due to its stability and biocompatibility . This compound could be employed in creating conjugates with biomolecules for targeted drug delivery systems or for the development of diagnostic tools.

Photochromic Materials

Research has indicated that certain compounds with a triazole ring exhibit photochromism, changing color upon exposure to UV light . This property can be harnessed in the development of photoresponsive materials, which have applications in smart windows, data storage, and security inks.

properties

IUPAC Name

[1-[(4-ethoxyphenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-17-12-5-3-10(4-6-12)7-15-8-11(9-16)13-14-15/h3-6,8,16H,2,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMXPVWQEOKDJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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